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Compound of Interest

Compound Name: Larotinib

Cat. No.: B15139206

For Immediate Release

[City, State] — [Date] — Larotinib, a potent, orally active, small-molecule inhibitor of the
epidermal growth factor receptor (EGFR), has emerged as a significant agent in the landscape
of targeted cancer therapy. This technical guide provides an in-depth exploration of the
chemical structure and synthesis of Larotinib, offering valuable insights for researchers,
scientists, and professionals in drug development.

Chemical Structure and Properties

Larotinib, a first-generation EGFR tyrosine kinase inhibitor, possesses a quinazoline-based
core structure.[1] Its chemical formula is C24H26CIFN40O4, and it has a molecular weight of
488.94 g/mol . The molecule's specific arrangement of functional groups allows for high-affinity
binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its signaling
function.[2] The mesylate salt form of Larotinib is often used in clinical formulations.[3]

Table 1: Physicochemical Properties of Larotinib
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Property Value Reference

Molecular Formula C24H26CIFN40O4 [Not explicitly stated]
Molecular Weight 488.94 g/mol [Not explicitly stated]
Appearance White to off-white solid [Not explicitly stated]
CAS Number 1438072-11-7 [Not explicitly stated]

Synthesis Pathway

An efficient and scalable synthesis process for Larotinib has been developed, significantly
improving upon earlier routes. The optimized process boasts an overall yield of 55.6%, a
substantial increase from the initial 16.2%, and is capable of producing over 110 kg in a single
batch.[4] The synthesis commences with the regulatory starting material, 3,4-dihydro-7-
methoxy-4-oxoquinazolin-6-yl acetate.[4]

A key intermediate in the synthesis of Larotinib, which is also common to the synthesis of
Gefitinib, is 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline.[5] The
synthesis of this intermediate has been optimized for continuous flow production.[5]

The overall synthetic strategy involves the construction of the core quinazoline scaffold
followed by the introduction of the side chains through nucleophilic substitution and other
standard organic transformations.
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A simplified overview of the Larotinib synthesis pathway.

Experimental Protocols
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Detailed experimental protocols for the synthesis of Larotinib and its intermediates are crucial
for reproducibility. The following is a summarized methodology based on published literature.

Synthesis of 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline:

The synthesis of this key intermediate can be achieved through a continuous flow process.[5]
The Vilsmeier reagent, prepared from oxalyl chloride and DMF, is reacted with the starting
quinazolinone derivative in a suitable solvent like DCE within a microreactor.[5] The resulting
chlorinated intermediate is then reacted with 3-chloro-4-fluoroaniline in a subsequent flow
reactor to yield the desired product.[5] This continuous flow setup allows for precise control of
reaction parameters and improved safety and efficiency.[5]

Final Assembly of Larotinib:

The final steps of the synthesis involve the coupling of the key quinazoline intermediate with
the appropriate side chain. This is typically achieved through a nucleophilic substitution
reaction where the hydroxyl group on the quinazoline core is first activated, for example, by
conversion to a leaving group, followed by reaction with the amine-containing side chain.
Purification of the final product is achieved through crystallization, avoiding the need for
laborious column chromatography.[4]

Table 2: Key Reaction Parameters

Ke
Step Reagents Solvent i . Yield Reference
Conditions
Oxalyl )
o i Continuous ]
Chlorination chloride, DCE High [5]
flow reactor
DMF
o 3-chloro-4- Continuous )
Amination - DCE High [5]
fluoroaniline flow reactor
Final
: [4]
Coupling
Overall - - - 55.6% [4]
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Mechanism of Action and Signaling Pathway

Larotinib exerts its anti-cancer effects by inhibiting the EGFR signaling pathway.[1] EGFR is a
receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and
autophosphorylates, initiating a cascade of downstream signaling events that promote cell
proliferation, survival, and migration.[6] Larotinib binds to the ATP-binding site of the EGFR
kinase domain, preventing its phosphorylation and subsequent activation.[2]

The inhibition of EGFR by Larotinib blocks several key downstream signaling pathways,
including the RAS-RAF-MEK-ERK (MAPK) pathway and the PISK-AKT-mTOR pathway.[7][8]
The MAPK pathway is a critical regulator of cell proliferation, while the PI3K-AKT-mTOR
pathway is essential for cell survival and growth.[7][8] By blocking these pathways, Larotinib
effectively halts the uncontrolled growth and survival of cancer cells that are dependent on
EGFR signaling.
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Larotinib inhibits the EGFR signaling pathway.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15139206?utm_src=pdf-body-img
https://www.benchchem.com/product/b15139206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure,
synthesis, and mechanism of action of Larotinib. The development of an efficient and scalable
synthesis process is a significant advancement for the production of this important anti-cancer
agent. A thorough understanding of its interaction with the EGFR signaling pathway is
fundamental for its rational application in the clinic and for the development of next-generation
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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